N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
CAS No.: 1351620-27-3
Cat. No.: VC6299517
Molecular Formula: C13H9Cl2N5OS3
Molecular Weight: 418.33
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1351620-27-3 |
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Molecular Formula | C13H9Cl2N5OS3 |
Molecular Weight | 418.33 |
IUPAC Name | N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide |
Standard InChI | InChI=1S/C13H9Cl2N5OS3/c1-6-10(24-20-17-6)11(21)16-12-18-19-13(23-12)22-5-7-2-3-8(14)9(15)4-7/h2-4H,5H2,1H3,(H,16,18,21) |
Standard InChI Key | TYKHQISSDAPUNT-UHFFFAOYSA-N |
SMILES | CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl |
Introduction
Structural Characteristics and Pharmacophoric Features
The molecule comprises two heterocyclic cores: a 1,3,4-thiadiazole ring and a 1,2,3-thiadiazole ring, interconnected via a carboxamide bridge. The 1,3,4-thiadiazole moiety is substituted at the 5-position with a (3,4-dichlorobenzyl)thio group, while the 1,2,3-thiadiazole ring bears a methyl group at the 4-position. Key pharmacophoric elements include:
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Electron-deficient thiadiazole rings: These enhance stability and facilitate interactions with biological targets through π-π stacking and hydrogen bonding .
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3,4-Dichlorobenzylthio substituent: Chlorine atoms at the 3- and 4-positions of the benzyl group are electron-withdrawing, improving lipophilicity and membrane permeability .
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Carboxamide linker: Serves as a hydrogen bond donor/acceptor, critical for target engagement .
Synthetic Pathways and Methodological Considerations
While no explicit synthesis route for this compound is documented, its construction can be inferred from established protocols for analogous thiadiazoles . A plausible three-step synthesis is outlined below:
Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol
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Cyclization of thiosemicarbazide: Reacting thiosemicarbazide with citric acid under acidic conditions yields 5-amino-1,3,4-thiadiazole-2-thiol .
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Functionalization with 3,4-dichlorobenzyl bromide: The thiol group undergoes nucleophilic substitution with 3,4-dichlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to form 5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-amine .
Preparation of 4-Methyl-1,2,3-thiadiazole-5-carbonyl Chloride
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Cyclization of thioamide: Treating thioacetamide with hydrazine hydrate forms 4-methyl-1,2,3-thiadiazole-5-carboxylic acid .
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Chlorination: Reaction with thionyl chloride (SOCl₂) converts the carboxylic acid to the corresponding acyl chloride .
Final Coupling via Amide Bond Formation
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Carboxamide linkage: Reacting 5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-amine with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride in the presence of a coupling agent (e.g., DCC) yields the target compound .
Anticipated Biological Activity and Mechanism of Action
Antimicrobial Activity
1,2,3-Thiadiazole derivatives demonstrate broad-spectrum antimicrobial properties. The methyl group at the 4-position could sterically hinder enzymatic degradation, prolonging activity . For instance, triazole-thiadiazole hybrids synthesized via microwave irradiation show MIC values of 2–8 µg/mL against Candida albicans .
Structure-Activity Relationship (SAR) Analysis
Pharmacokinetic and Toxicity Considerations
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Lipophilicity: Calculated logP values for similar compounds range from 2.1–3.8, suggesting moderate blood-brain barrier permeability .
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Metabolic stability: The methyl group on the 1,2,3-thiadiazole ring may reduce cytochrome P450-mediated oxidation .
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Toxicity: Thiadiazoles with LD₅₀ > 1,600 mg/kg (e.g., 3-bromophenyl derivatives) indicate low acute toxicity .
Future Directions and Research Gaps
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Synthetic optimization: Microwave-assisted synthesis could improve yield and purity, as demonstrated for triazole-thiadiazole hybrids .
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In vivo validation: Testing in MES, PTZ, and neurotoxicity models (rotarod) is essential to confirm anticonvulsant efficacy .
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Target identification: Molecular docking studies against GABAₐ receptors or carbonic anhydrase isoforms would elucidate mechanistic pathways .
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